Heptakis(2,3-dimethyl)-beta-cyclodextrin

説明

Synthesis Analysis

The synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin involves the selective modification of beta-cyclodextrin to introduce dimethyl groups at the 2,3-positions of the glucose units, which significantly affects its solubility and interaction properties. This modification process leverages specific chemical reactions tailored to achieve the desired substitution pattern while maintaining the integrity of the cyclodextrin structure.

Molecular Structure Analysis

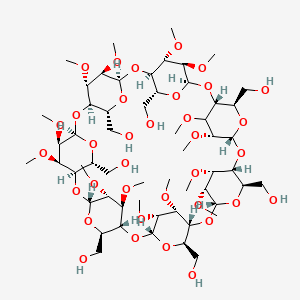

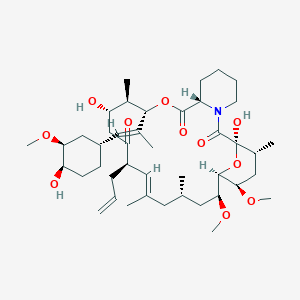

Molecular structure analysis of Heptakis(2,3-dimethyl)-beta-cyclodextrin reveals a toroidal shape stabilized by systematic hydrogen bonds between adjacent glucose residues. This structure forms the basis for its inclusion properties, allowing it to host various guest molecules within its cavity. Studies have detailed the crystal structures of complexes formed with different guest molecules, highlighting the versatility and selectivity of this modified cyclodextrin in forming inclusion complexes.

Chemical Reactions and Properties

Heptakis(2,3-dimethyl)-beta-cyclodextrin participates in complexation reactions with various analytes, including chiral molecules, where it acts as a chiral selector. Its chemical properties, such as the ability to form stable complexes with different guest molecules, are crucial for its application in separation sciences. These interactions are typically driven by non-covalent forces, including hydrophobic interactions and hydrogen bonding, which are critical for its resolving capabilities in analytical applications.

Physical Properties Analysis

The physical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, such as solubility and thermal stability, are significantly influenced by its methylated structure. Its high solubility in water and organic solvents like methanol makes it particularly useful in various analytical and preparative applications. Differential scanning calorimetry studies have provided insights into the solubility behavior and crystallization transitions in aqueous solutions, further underlining its unique physical characteristics.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, including its reactivity and interaction with guest molecules, are pivotal for its utility as a chiral selector and complexing agent. Its ability to form inclusion complexes with a wide range of substances is a function of its modified chemical structure, which enhances its affinity and selectivity towards specific guest molecules. This attribute is exploited in capillary electrophoresis and other separation techniques to achieve high-resolution separation of enantiomers and other analytes.

- (Christians & Holzgrabe, 2001)

- (Cai, Nguyen, & Vigh, 1997)

- (Harata, 1984)

- (Aree, Saenger, Leibnitz, & Hoier, 1999)

- (Green & Guillory, 1989)

科学的研究の応用

Capillary Electrophoresis : It has been used as a resolving agent in capillary electrophoretic separation of enantiomers of neutral, acidic, basic, and zwitterionic analytes. Its unique structure allows for excellent enantioselectivities and the ability to reverse the migration order of enantiomers of neutral analytes as its concentration is increased (Cai, Nguyen, & Vigh, 1997).

Separation of Weak Base Enantiomers : This cyclodextrin derivative has been used in pure methanol background electrolytes for capillary electrophoretic separation of weak base enantiomers, demonstrating high separation selectivities and short separation times (Cai & Vigh, 1998).

Pertussis Toxin Production : Its addition to media stimulated cell growth and significantly enhanced the production of pertussis toxin by Bordetella pertussis (Imaizumi et al., 1983).

Synthesis of Hydrophilic and Amphiphilic Derivatives : It has been used as a starting material in the synthesis of various hydrophilic and amphiphilic beta-cyclodextrin derivatives (Kraus, Buděšínský, & Závada, 2001).

Flavor Compound Analysis : In enantioselective capillary gas chromatography, it has been utilized as a stationary phase of high enantioselectivity towards chiral esters, particularly in the analysis of flavor compounds from apple headspace extracts (Karl, Dietrich, & Mosandl, 1993).

Drug Enantiomeric Composition Assessment : It has been tested for its utility in assessing the enantiomeric purity of chiral protonated phenethylamines, such as selegiline, amphetamine, and norephedrine, through NMR spectroscopy (Thunhorst & Holzgrabe, 1998).

Antitumor Agent Complexation : It has shown effects on the aqueous solubility and stability of the antitumor agent chlorambucil, significantly increasing its stability and solubility (Green & Guillory, 1989).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASCZVTBITFFN-XIINBPJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747876 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |

CAS RN |

123155-05-5 | |

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)